4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring through an imino-methyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a phenyl group.
Imination Reaction: The phenyl-piperazine derivative is then reacted with a suitable aldehyde to form the imino-methyl bridge.
Coupling with Benzoic Acid: The imino-methyl-piperazine intermediate is finally coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the imino-methyl bridge or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The imino-methyl bridge and the piperazine ring are key functional groups that enable the compound to bind to proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Chloro-phenyl)-piperazin-1-ylimino]-methyl-benzoic acid
- 4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-benzoic acid
- 4-[(4-Pyridin-2-yl-piperazin-1-ylimino)-methyl]-benzoic acid
Uniqueness
4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid is unique due to its specific structural features, such as the phenyl group on the piperazine ring and the imino-methyl bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H19N3O2 |
---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C18H19N3O2/c22-18(23)16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23)/b19-14+ |
InChI-Schlüssel |
UNZIMTSFEOSRMH-XMHGGMMESA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)C(=O)O |
Löslichkeit |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.